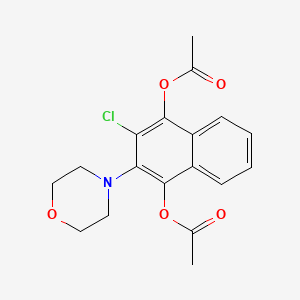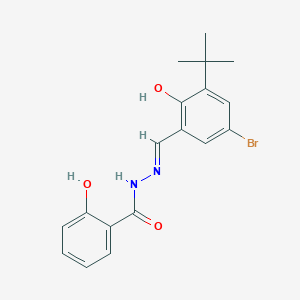
2-chloro-3-(4-morpholinyl)-1,4-naphthalenediyl diacetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-chloro-3-(4-morpholinyl)-1,4-naphthalenediyl diacetate, also known as CDDP, is a chemical compound that has been widely studied for its potential applications in scientific research. This compound is a derivative of naphthalene, which is a common aromatic hydrocarbon that is found in many natural and synthetic compounds. CDDP is a highly stable and soluble compound that has been used in a variety of research settings due to its unique properties and characteristics.
Mécanisme D'action
The mechanism of action of 2-chloro-3-(4-morpholinyl)-1,4-naphthalenediyl diacetate is not well understood, but it is believed to involve the inhibition of certain enzymes and proteins that are involved in cellular processes. This compound has been shown to affect the function of certain ion channels and receptors, which can have a significant impact on cellular signaling and communication.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects in various research settings. This compound has been shown to affect the function of certain enzymes and proteins, which can have a significant impact on cellular processes. Additionally, this compound has been shown to have a number of physiological effects, including changes in heart rate, blood pressure, and respiration.
Avantages Et Limitations Des Expériences En Laboratoire
2-chloro-3-(4-morpholinyl)-1,4-naphthalenediyl diacetate has a number of advantages and limitations for use in lab experiments. One of the main advantages of this compound is its stability and solubility, which makes it easy to work with in a variety of research settings. Additionally, this compound has been shown to have a number of unique properties that make it a valuable tool for studying various biological processes and mechanisms. However, there are also some limitations to using this compound in lab experiments, including its potential toxicity and the need for careful handling and disposal.
Orientations Futures
There are a number of future directions for research on 2-chloro-3-(4-morpholinyl)-1,4-naphthalenediyl diacetate. One potential area of research is the development of new synthesis methods for this compound, which could improve its efficiency and reduce its environmental impact. Additionally, there is a need for further research into the mechanism of action of this compound, which could lead to the development of new drugs and therapies. Finally, there is a need for further research into the potential applications of this compound in various research settings, including biochemistry, pharmacology, and toxicology.
Méthodes De Synthèse
2-chloro-3-(4-morpholinyl)-1,4-naphthalenediyl diacetate can be synthesized through a variety of methods, including chemical reactions between naphthalene and other compounds. One common method involves the reaction of naphthalene with chloroacetic acid and morpholine, which results in the formation of this compound. This synthesis method has been widely used in research settings due to its simplicity and efficiency.
Applications De Recherche Scientifique
2-chloro-3-(4-morpholinyl)-1,4-naphthalenediyl diacetate has been extensively studied for its potential applications in scientific research. This compound has been used in a variety of research settings, including biochemistry, pharmacology, and toxicology. This compound has been shown to have a number of unique properties that make it a valuable tool for studying various biological processes and mechanisms.
Propriétés
IUPAC Name |
(4-acetyloxy-3-chloro-2-morpholin-4-ylnaphthalen-1-yl) acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18ClNO5/c1-11(21)24-17-13-5-3-4-6-14(13)18(25-12(2)22)16(15(17)19)20-7-9-23-10-8-20/h3-6H,7-10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XKFAXPOFXGENBT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1=C(C(=C(C2=CC=CC=C21)OC(=O)C)Cl)N3CCOCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18ClNO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-{2-[(2,5-dimethylphenyl)amino]-1-methyl-2-oxoethyl}benzamide](/img/structure/B5975033.png)
![3-{1-[4-(4-hydroxy-1-butyn-1-yl)benzyl]-3-piperidinyl}-N-methyl-N-(1-methyl-4-piperidinyl)propanamide](/img/structure/B5975039.png)
![2-[(propoxycarbonyl)amino]ethyl hydroxy(phenyl)carbamate](/img/structure/B5975045.png)
![ethyl 2-amino-4-[4-(methylthio)phenyl]-1-(4-nitrophenyl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate](/img/structure/B5975052.png)
![1-{[1-({6-[(1-cyclopropylethyl)amino]-3-pyridinyl}carbonyl)-4-piperidinyl]methyl}-2-pyrrolidinone](/img/structure/B5975055.png)
![7-[3-(5-methyl-1H-1,2,4-triazol-3-yl)propanoyl]-2-phenyl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4(3H)-one](/img/structure/B5975061.png)
![3-[1-({5-[(3-methoxyphenoxy)methyl]-3-isoxazolyl}carbonyl)-3-piperidinyl]-1-propanol](/img/structure/B5975064.png)
![N'-{1-[(4-methyl-1-piperazinyl)methyl]-2-oxo-1,2-dihydro-3H-indol-3-ylidene}nicotinohydrazide](/img/structure/B5975070.png)
![1-[(5-chloro-2-thienyl)methyl]-N-[4-(2-methyl-1H-imidazol-1-yl)phenyl]-3-piperidinecarboxamide](/img/structure/B5975088.png)

![2-{4-(4-ethynylbenzyl)-1-[(5-methyl-2-furyl)methyl]-2-piperazinyl}ethanol](/img/structure/B5975105.png)
![2-({[2-(4-acetyl-1-piperazinyl)ethyl]amino}methylene)-5-(4-methylphenyl)-1,3-cyclohexanedione](/img/structure/B5975114.png)
![4-(1-cyclopentyl-6-oxo-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridin-4-yl)benzoic acid](/img/structure/B5975126.png)
![4-fluoro-N-{[1-(4,5,6,7-tetrahydro-2-benzothien-1-ylcarbonyl)-3-piperidinyl]methyl}benzamide](/img/structure/B5975134.png)